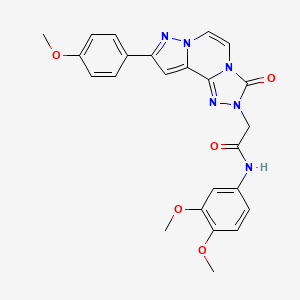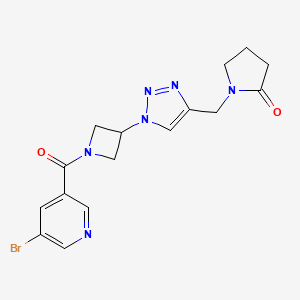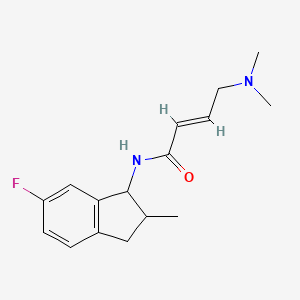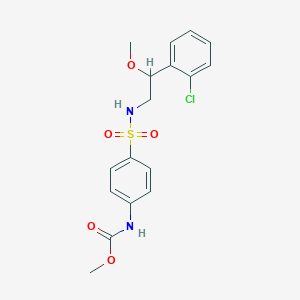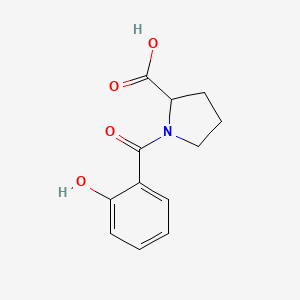![molecular formula C17H26N2O2 B2680665 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate CAS No. 2490426-32-7](/img/structure/B2680665.png)
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Preclinical Evaluation
N-tert-Butyl isoquine (GSK369796) is an example of a 4-aminoquinoline drug candidate developed for antimalarial purposes. This compound was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic parameters, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. Its synthesis from affordable and readily available materials and the comprehensive preclinical development highlight the potential of similar structures in drug development (O’Neill et al., 2009).
Organic Synthesis Techniques
Research on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines shows the application of these compounds in the synthesis of alkaloids, such as (±)-crispine A and (±)-dysoxyline. These studies demonstrate the scope of metallation and electrophilic quench reactions, offering insights into synthetic strategies for complex organic molecules (Talk et al., 2016).
Corrosion Inhibition
The development of organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition in carbon steel demonstrates the versatility of tert-butyl carbamate derivatives. These compounds exhibit mixed-type inhibition and adhere to the Langmuir adsorption isotherm, highlighting their protective capabilities in industrial applications (Faydy et al., 2019).
Molecular Structure Analysis
Studies on carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, focus on the understanding of crystal structures through hydrogen and halogen bonds. These analyses are crucial for designing molecules with desired physical and chemical properties, indicating the importance of structural studies in the development of new materials and drugs (Baillargeon et al., 2017).
Novel Synthesis Methods
The development of new synthetic methods, such as the tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines, showcases the innovative approaches to creating pharmacologically relevant structures. This method simplifies the formation of complex molecules, demonstrating the ongoing evolution of organic synthesis techniques (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-5-8-13-7-4-10-15-14(13)9-6-11-18-15/h4,7,10,18H,5-6,8-9,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLYVLCHIXSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C2CCCNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

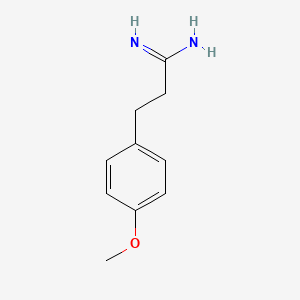
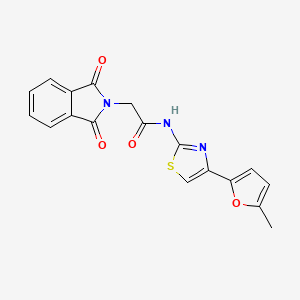
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)
